molecular formula C23H20N2O3 B3832785 N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide

N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide

Cat. No. B3832785
M. Wt: 372.4 g/mol
InChI Key: VRBHUSQTXYFWTD-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide is a chemical compound used in scientific research. It is commonly referred to as BHVB or benzamide. BHVB is a synthetic compound that is used to study the biochemical and physiological effects of various molecules on living organisms.

Mechanism of Action

BHVB inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histones, which can affect the expression of genes. By inhibiting HDACs, BHVB can increase the acetylation of histones, leading to changes in gene expression. BHVB has also been shown to affect the activity of other proteins involved in cell signaling pathways, such as protein kinase C and NF-κB.
Biochemical and Physiological Effects:
BHVB has been shown to have a variety of biochemical and physiological effects on living organisms. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. BHVB has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB. In addition, BHVB has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

BHVB is a useful tool compound for studying the role of HDACs and other proteins involved in cell signaling pathways. It is relatively easy to synthesize and can be produced in large quantities. However, BHVB has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, BHVB has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on BHVB. One area of research is to investigate the potential therapeutic applications of BHVB in cancer and other diseases. BHVB has been shown to have anti-cancer effects in vitro, and further research is needed to determine its effectiveness in vivo. Another area of research is to investigate the potential use of BHVB as a tool compound for studying other proteins involved in cell signaling pathways. BHVB has been shown to affect the activity of protein kinase C and NF-κB, and further research is needed to determine its effects on other proteins. Finally, research is needed to develop more effective formulations of BHVB with improved solubility and bioavailability.
Conclusion:
In conclusion, BHVB is a useful tool compound for studying the role of HDACs and other proteins involved in cell signaling pathways. It has a variety of biochemical and physiological effects on living organisms and has potential therapeutic applications in cancer and other diseases. Further research is needed to determine its effectiveness in vivo and to investigate its effects on other proteins involved in cell signaling pathways.

Scientific Research Applications

BHVB is used in scientific research to study the biochemical and physiological effects of various molecules on living organisms. It is commonly used as a tool compound to investigate the role of specific proteins or pathways in biological processes. BHVB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, BHVB can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-20-13-11-17(12-14-20)15-21(25-22(27)19-9-5-2-6-10-19)23(28)24-16-18-7-3-1-4-8-18/h1-15,26H,16H2,(H,24,28)(H,25,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBHUSQTXYFWTD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)O)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-Benzyl-3-(4-hydroxyphenyl)-2-(phenylformamido)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide
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N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide
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N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide
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N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide
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N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide
Reactant of Route 6
N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide

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